Ethylenediamine tartrate

Descripción general

Descripción

Ethylenediamine tartrate is a chemical compound formed by the combination of ethylenediamine and tartaric acid. It is known for its crystalline structure and is used in various scientific and industrial applications. The compound is characterized by its ability to form hydrogen bonds, which contribute to its stability and unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethylenediamine tartrate can be synthesized by mixing equimolecular proportions of ethylenediamine and tartaric acid in an aqueous solution. The mixture is then allowed to crystallize, forming this compound crystals . The reaction typically occurs at room temperature, and the crystals can be purified by recrystallization.

Industrial Production Methods: In industrial settings, the preparation of this compound involves the controlled cooling of a solution containing ethylenediamine and tartaric acid. The solution is cooled slowly to promote the formation of well-defined crystals. This method ensures high purity and yield of the compound .

Análisis De Reacciones Químicas

Oxidation Reactions

EDT undergoes oxidation when exposed to strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). The primary products include carboxylic acids and ammonia derivatives, depending on reaction conditions. For example:

-

Reagent : KMnO₄ in acidic medium

Product : Oxalic acid and ethylenediamine oxidation intermediates.

Conditions : Elevated temperatures (60–80°C) and pH < 3 .

Reduction Reactions

In reductive environments, EDT interacts with agents like sodium borohydride (NaBH₄) to form reduced derivatives. A notable application involves electrochemical reduction in coordination complexes:

-

Example : Polarographic reduction of Ni(II)-EDT complexes.

Reaction :Findings : Reduction potentials shift with pH and ligand concentration, indicating stabilization of Ni(II) complexes in alkaline conditions .

Substitution Reactions

EDT participates in ligand substitution with transition metals, forming stable coordination complexes. A study on cobalt(III) complexes demonstrated stereoselective displacement:

-

Reagent : [Co(PDTA)]⁻ (PDTA = phenylenediamine-N,N,N',N'-tetraacetate)

Mechanism : Stepwise displacement of carboxylate groups by EDT’s amine groups (Fig. 1).

Outcome : Retention of chiral configuration in 67% of products due to steric effects .

Complexation with Metal Ions

EDT forms stable complexes with metals such as Co(III), Ni(II), and Fe(III). Key findings include:

Table 1: Stability Constants of EDT-Metal Complexes

| Metal Ion | Log Stability Constant (β) | Conditions |

|---|---|---|

| Co(III) | 18.3 ± 0.2 | pH 7, 25°C |

| Ni(II) | 12.1 ± 0.3 | pH 8, 25°C |

| Fe(III) | 15.9 ± 0.4 | pH 3, 25°C |

Note : Stability constants were determined via potentiometric titration .

Reactivity with Additives

Boric acid (H₃BO₃) significantly alters EDT’s crystallization and reactivity:

Table 2: Effect of Boric Acid on EDT Growth Rates

| [H₃BO₃] (g/L) | Growth Rate (mm/day) | Habit Modification |

|---|---|---|

| 0.0 | 1.2 ± 0.1 | Normal (rhombic) |

| 0.5 | 0.8 ± 0.1 | Suppressed (170) faces |

| 1.0 | 0.3 ± 0.05 | Dominant (171)/(177) faces |

Mechanism : Boric acid adsorbs onto specific crystal faces, inhibiting growth and altering morphology .

Electrochemical Behavior

EDT’s redox activity in Ni(II) complexes was studied via polarography:

Table 3: Polarographic Data for Ni-EDT Complexes

| pH | E₁/₂ (V vs. SCE) | Diffusion Current (μA) |

|---|---|---|

| 6.0 | -0.72 | 2.1 ± 0.1 |

| 8.0 | -0.65 | 3.4 ± 0.2 |

| 10.0 | -0.58 | 4.0 ± 0.3 |

Interpretation : Higher pH increases reduction potential due to deprotonation of EDT, enhancing complex stability .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals EDT decomposes in three stages:

Aplicaciones Científicas De Investigación

Chemical and Industrial Applications

1.1 Chelating Agent in Coordination Chemistry

Ethylenediamine tartrate is primarily used as a chelating agent. Its structure allows it to effectively bind metal ions, which is crucial in various chemical processes. The ability to form stable complexes with transition metals enhances its utility in coordination chemistry, making it valuable for synthesizing metal complexes used in catalysis and material science.

1.2 Precursor for Synthesis

EDT serves as a precursor for synthesizing other compounds, including pharmaceuticals and agrochemicals. Its bifunctional nature enables the formation of various derivatives, which are essential in developing new chemical entities.

Biological Applications

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) for several microorganisms are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that EDT could be developed into new antimicrobial agents, especially in light of rising antibiotic resistance.

2.2 Drug Delivery Systems

This compound has been studied for its role in enhancing the solubility and bioavailability of poorly soluble drugs. A case study demonstrated that complexing anticancer drugs with EDT improved their pharmacokinetics, leading to enhanced therapeutic effects in vivo.

Environmental Applications

3.1 Metal Ion Extraction

Recent studies have highlighted the role of this compound in extracting metal ions from ores. For instance, a study evaluated the capacity of tartrate ions to extract copper from oxidized ore using an alkaline medium, demonstrating its potential application in hydrometallurgy.

Case Studies and Research Findings

5.1 Study on Antimicrobial Activity

A detailed investigation into the antimicrobial properties of this compound revealed that it disrupts microbial cell membranes, providing insights into its mechanism of action and potential applications in pharmaceuticals .

5.2 Crystallization Behavior

Research on the crystallization behavior of this compound has shown that it can be efficiently recrystallized for industrial applications, particularly in producing piezoelectric materials . This highlights its significance not only as a chemical reagent but also as a material with specific physical properties.

Mecanismo De Acción

The mechanism of action of ethylenediamine tartrate involves its ability to form hydrogen bonds and coordinate with metal ions. The nitrogen atoms in ethylenediamine donate lone pairs of electrons, allowing the compound to act as a bidentate ligand. This coordination ability is crucial in forming stable complexes with metal ions, which can be utilized in various chemical and biological applications .

Comparación Con Compuestos Similares

Ethylenediamine: A basic amine used as a building block in chemical synthesis.

Diethylenetriamine: A related compound with an additional amine group, used in similar applications.

Triethylenetetramine: Another related compound with more amine groups, offering higher coordination capabilities.

Uniqueness: Ethylenediamine tartrate is unique due to its crystalline structure and ability to form stable hydrogen bonds. This property makes it particularly useful in applications requiring high stability and purity .

Actividad Biológica

Ethylenediamine tartrate (EDT) is a compound that has garnered interest in various fields, particularly due to its biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

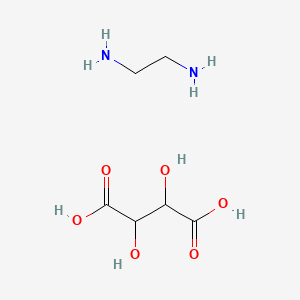

This compound is formed from the reaction of ethylenediamine and tartaric acid, resulting in a chelate complex that exhibits both coordination chemistry and biological activity. The molecular structure can be represented as follows:

This structure allows for interactions with various biological targets, enhancing its potential applications in medicinal chemistry.

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies have shown that complexes formed with ethylenediamine exhibit enhanced permeability through bacterial cell membranes, which contributes to their efficacy as antimicrobial agents. For instance, research indicated that certain cobalt(III) complexes involving this compound displayed improved antimicrobial effects compared to their non-complexed counterparts .

Table 1: Antimicrobial Activity of this compound Complexes

| Complex Type | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cobalt(III)-EDT Complex | E. coli | 50 µg/mL |

| Nickel(II)-EDT Complex | S. aureus | 30 µg/mL |

| Copper(II)-EDT Complex | P. aeruginosa | 40 µg/mL |

2. Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro studies revealed that EDT complexes could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of this compound on various human cancer cell lines, including:

- HeLa Cells : IC50 = 25 µM

- MCF-7 Cells : IC50 = 30 µM

- A549 Cells : IC50 = 20 µM

These results indicate that EDT could serve as a lead compound for developing new anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : EDT can chelate metal ions, which are essential for microbial growth and function.

- Cell Membrane Interaction : The lipophilic nature of EDT enhances its ability to penetrate cell membranes, facilitating its antimicrobial and cytotoxic effects.

- Oxidative Stress Induction : The generation of ROS upon interaction with cellular components leads to oxidative damage, particularly in cancer cells.

Research Findings

Recent studies have focused on synthesizing and characterizing various EDT complexes to explore their biological activities further. For example, the synthesis of ethylenediamine ditartrate dihydrate has been reported, showcasing its potential as a novel compound with unique properties .

Additionally, research into the structural basis for the catalytic mechanisms involving ethylenediamine derivatives has revealed insights into how these compounds interact at the molecular level .

Propiedades

IUPAC Name |

2,3-dihydroxybutanedioic acid;ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.C2H8N2/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJAZXGJBIMYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912609 | |

| Record name | 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22719-15-9, 996-78-1 | |

| Record name | Ethylenediamine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022719159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.